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molecular formula C18H18O2 B8805889 4,4'-Bis(allyloxy)-1,1'-biphenyl

4,4'-Bis(allyloxy)-1,1'-biphenyl

Cat. No. B8805889
M. Wt: 266.3 g/mol
InChI Key: MAGNOYSFAOOVKB-UHFFFAOYSA-N
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Patent
US05877214

Procedure details

Into a 50 ml round bottom flask was added 6.03 g of 7 (22.6 mmol). The flask was purged with N2 and sealed by a septum. The reactant was heated to 190° C. overnight. A light yellow solid was obtained after the reaction was cooled down. This crude product was subjected to a flash column (15% ethyl acetate in hexanes). A white crystaline solid (5.9 g, 97.8%) was obtained. 1H NMR (CDCl3) δ7.3-7.25 (m, 4H), 6.83 (m, 2H), 6.04 (m, 2H), 5.22-5.17 (m, 4H), 5.01 (s, 2H), 3.46 (d, 4H).
Name
Quantity
6.03 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
97.8%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][C:14]([O:17]CC=C)=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)C=C>C(OCC)(=O)C>[CH2:10]([C:9]1[CH:10]=[C:5]([OH:4])[CH:6]=[CH:7][C:8]=1[C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][C:16]=1[CH2:9][CH:8]=[CH2:7])[CH:5]=[CH2:6]

Inputs

Step One
Name
Quantity
6.03 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C=C1)C1=CC=C(C=C1)OCC=C
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with N2
CUSTOM
Type
CUSTOM
Details
sealed by a septum
CUSTOM
Type
CUSTOM
Details
A light yellow solid was obtained after the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled down

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C=1C=C(C=CC1C1=C(C=C(C=C1)O)CC=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 97.8%
YIELD: CALCULATEDPERCENTYIELD 196%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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